molecular formula C17H24N2O4 B1306892 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid CAS No. 887344-19-6

1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid

Cat. No.: B1306892
CAS No.: 887344-19-6
M. Wt: 320.4 g/mol
InChI Key: JIPBPJZISZCBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Research Significance

The development of 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid is rooted in the broader evolution of amino acid protection strategies and piperidine chemistry that emerged in the latter half of the 20th century. The tert-butoxycarbonyl protecting group, commonly known as the Boc group, was introduced as a crucial tool in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This protection strategy revolutionized peptide synthesis and pharmaceutical chemistry by enabling selective protection and deprotection of amino functionalities.

The significance of this compound lies in its dual structural features that combine the pharmacologically relevant piperidine ring system with a pyridine moiety. Piperidine derivatives have long been recognized for their importance in medicinal chemistry, serving as key structural components in numerous pharmaceutical agents targeting various therapeutic areas including neurological disorders. The incorporation of a pyridine ring system further enhances the compound's potential biological activity, as pyridine-containing molecules are prevalent in many bioactive natural products and synthetic pharmaceuticals.

Research applications of this compound span multiple areas of pharmaceutical development. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. The compound's utility extends to biochemical research, where it is employed in studies related to enzyme inhibition and receptor binding, contributing to the understanding of complex biological processes. Additionally, its role in drug delivery systems has been explored, where it can be incorporated into formulations to enhance bioavailability and targeted delivery of therapeutic agents.

The compound's versatility as a building block in organic synthesis allows chemists to create a wide range of derivatives for various applications. Its structural complexity, incorporating both the protective Boc group and the bioactive piperidine-pyridine framework, positions it as a valuable intermediate in the development of novel pharmaceutical compounds and research tools.

IUPAC Nomenclature and Systematic Naming

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming complex organic molecules containing multiple functional groups and ring systems. The complete IUPAC name reflects the compound's structural complexity, incorporating the piperidine ring as the parent structure, the tert-butoxycarbonyl protecting group, the pyridin-4-ylmethyl substituent, and the carboxylic acid functionality.

The naming process begins with identifying the longest carbon chain containing the principal functional group, which in this case is the carboxylic acid attached to the piperidine ring at position 3. The piperidine ring serves as the core structure, numbered to give the carboxylic acid the lowest possible position number. The tert-butoxycarbonyl group attached to the nitrogen atom at position 1 of the piperidine ring is designated with appropriate positional indicators.

The pyridin-4-ylmethyl substituent attached at position 3 of the piperidine ring is named to indicate both the pyridine ring connection point (position 4) and the methylene bridge linking it to the piperidine system. This systematic approach ensures unambiguous identification of the compound's structure and enables clear communication within the scientific community.

Alternative systematic naming conventions may present this compound with slight variations in format while maintaining the essential structural information. The naming system accommodates the stereochemical complexity that may arise from the presence of chiral centers within the molecule, though specific stereochemical descriptors would be included when relevant to distinguish between different isomeric forms.

Synonyms and Chemical Registry Identifiers

The compound is catalogued under the Chemical Abstracts Service (CAS) registry number 887344-19-6, which serves as its unique identifier in chemical databases and regulatory systems. This registry number distinguishes it from closely related structural analogs and ensures precise identification in scientific literature and commercial applications.

The molecular formula C17H24N2O4 accurately represents the atomic composition of the compound, indicating the presence of seventeen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The molecular weight is precisely calculated as 320.38 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

Property Value Source
CAS Number 887344-19-6
Molecular Formula C17H24N2O4
Molecular Weight 320.38 g/mol
MDL Number MFCD04117730

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound provides a textual representation of its molecular structure that can be interpreted by computational chemistry software. The SMILES string captures the connectivity of atoms and bonds within the molecule, enabling digital storage and manipulation of structural information.

InChI (International Chemical Identifier) notation offers another standardized method for representing the compound's structure in a machine-readable format. The InChI string and its corresponding InChIKey provide unique identifiers that facilitate database searches and structural comparisons across different chemical information systems.

Additional synonyms and naming variations reflect different approaches to describing the compound's structure, including systematic names that emphasize different aspects of the molecular framework. These alternative names may appear in various scientific publications and databases, requiring careful attention to ensure accurate identification and cross-referencing.

Structural Classification in Chemical Taxonomy

The structural classification of this compound places it within several important chemical families, each contributing to its overall properties and potential applications. The compound represents a complex intersection of multiple structural motifs that are individually significant in pharmaceutical and synthetic chemistry.

Primary classification identifies the compound as a piperidine derivative, belonging to the broader family of six-membered saturated nitrogen-containing heterocycles. Piperidine rings are fundamental structural units in medicinal chemistry, appearing in numerous pharmaceutical agents due to their favorable pharmacokinetic properties and ability to interact with biological targets. The piperidine scaffold provides conformational flexibility while maintaining sufficient rigidity to enable specific molecular recognition events.

Secondary classification recognizes the compound as a tert-butoxycarbonyl-protected amino acid derivative. The presence of both a carboxylic acid group and a protected amino function places it within the category of modified amino acids used extensively in peptide synthesis and pharmaceutical development. The tert-butoxycarbonyl protecting group is specifically designed to be stable under basic conditions while being readily removable under acidic conditions, making it an ideal choice for multi-step synthetic sequences.

Tertiary classification acknowledges the pyridine component, which introduces aromatic character and potential coordination sites into the molecular structure. Pyridine-containing compounds constitute a major class of bioactive molecules, with the nitrogen atom providing opportunities for hydrogen bonding, metal coordination, and protonation-dependent activity modulation. The specific attachment at the 4-position of the pyridine ring influences the electronic properties and spatial orientation of this aromatic system.

Structural Class Description Significance
Piperidine Derivative Six-membered saturated nitrogen heterocycle Core pharmacophore in many drugs
Boc-Protected Amino Acid Carboxylic acid with protected amino group Synthetic intermediate for peptides
Pyridine Conjugate Contains pyridin-4-ylmethyl substituent Aromatic system with coordination potential
Dicarboxylate Compound Two carboxyl functionalities (one protected) Enhanced water solubility and binding options

The compound's classification as a pharmaceutical intermediate reflects its designed role in synthetic chemistry rather than as a final active pharmaceutical ingredient. This classification emphasizes its utility as a building block for more complex molecules, particularly those requiring the combination of piperidine and pyridine structural elements. The protecting group strategy employed in its design facilitates selective chemical transformations that would be challenging or impossible with unprotected amino functionalities.

Substructural analysis reveals the presence of multiple hydrogen bond donors and acceptors, contributing to its classification as a molecule with significant potential for intermolecular interactions. The carboxylic acid group provides acidic functionality, while the nitrogen atoms in both the piperidine and pyridine rings offer basic sites, creating opportunities for pH-dependent conformational and binding behavior.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-4-7-17(12-19,14(20)21)11-13-5-8-18-9-6-13/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPBPJZISZCBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395021
Record name 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-19-6
Record name 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperidine Nitrogen

The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like methylene chloride at controlled temperatures (10–40 °C) to optimize yield and minimize side reactions.

Example Reaction Conditions:

Reagents Amounts (Example) Conditions Yield (%)
Piperidine derivative 10 g (85.4 mmol) Methylene chloride, 10–40 °C 91
Di-tert-butyl dicarbonate (Boc2O) 22.3 g (102.5 mmol) Dropwise addition
Triethylamine 12.9 g (128.1 mmol) Stirring 3–4 hours

After reaction completion, aqueous workup and organic layer separation are performed, followed by drying and concentration to isolate the Boc-protected intermediate.

Carboxylic Acid Functionalization

The carboxylic acid group at the 3-position can be introduced or preserved through oxidation or hydrolysis steps. For example, oxidation of hydroxyl groups on aza rings to ketones or carboxylic acids is a common approach. The use of mild oxidants and environmentally friendly solvents is preferred to improve yield and reduce impurities.

Purification and Crystallization

Following synthesis, the compound is purified by extraction, drying over anhydrous sodium sulfate, filtration, and concentration. Crystallization is typically performed by dissolving the residue in hexane or ethyl acetate, heating to 40–50 °C, then cooling to 5–10 °C to induce crystallization. This step enhances purity and yield.

Example Crystallization Data:

Solvent Temperature (°C) Time (hours) Yield (%)
Hexane 40–50 (dissolution), 5–10 (crystallization) 1–2 85.4

Catalysts and Bases

The preparation process may employ catalysts such as sodium bromide, potassium bromide, sodium iodide, or potassium iodide to facilitate substitution reactions. Bases used include organic bases like triethylamine, pyridine, imidazole, and inorganic bases such as potassium carbonate, sodium hydroxide, or potassium tert-butoxide, selected based on reaction requirements.

Research Findings and Optimization

  • The use of di-tert-butyl dicarbonate with triethylamine in methylene chloride provides high yields (~91%) of Boc-protected intermediates with minimal impurities.
  • Avoidance of environmentally unfriendly solvents like dioxane and DMSO, which were used in older methods, improves the sustainability and scalability of the synthesis.
  • Acidic workup with aqueous citric acid followed by neutralization with sodium bicarbonate allows efficient conversion to the desired carboxylic acid form with yields around 85%.
  • The choice of organic or inorganic acids and bases can be tailored to optimize reaction rates and product purity.
  • Crystallization conditions are critical for isolating the compound in high purity and yield, with temperature control playing a key role.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10–40 °C Protect piperidine nitrogen ~91 Dropwise addition, stirring 3–4 h
Pyridin-4-ylmethyl Introduction Pyridin-4-ylmethyl halide, base (e.g., K2CO3) Alkylation at 3-position Variable Regioselective substitution
Carboxylic Acid Formation Oxidation/hydrolysis, aqueous citric acid, sodium bicarbonate Install/preserve acid group ~85 Acid-base workup, mild conditions
Purification and Crystallization Hexane or ethyl acetate, temperature control Purify and isolate final product ~85 Cooling to 5–10 °C for crystallization

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups on the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized as a crucial intermediate in the synthesis of various pharmaceutical agents. It plays a significant role in the development of:

  • Analgesics : Enhancing pain relief properties.
  • Anti-inflammatory Drugs : Improving efficacy and safety profiles.

The stability and reactivity of 1-[(tert-butyl)oxycarbonyl]-3-pyridin-4-ylmethylpiperidine-3-carboxylic acid make it an essential building block for designing new therapeutic agents.

Drug Delivery Systems

The unique structure of this compound allows for the formulation of advanced drug delivery systems. Key benefits include:

  • Improved Solubility : Enhances the solubility of poorly soluble drugs.
  • Increased Bioavailability : Facilitates better absorption and effectiveness of medications.

These properties are vital for modern medicine, where the bioavailability of drugs can significantly influence treatment outcomes.

Chemical Biology

In chemical biology, this compound is utilized to explore interactions between small molecules and biological targets. Its applications include:

  • Therapeutic Pathway Discovery : Aiding in identifying new pathways for drug action.
  • Biological Target Interaction Studies : Understanding how compounds interact at a molecular level.

This area of research is critical for developing novel therapeutics that can address complex diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Creation of Complex Molecules : Facilitating the synthesis of diverse functional groups.
  • Innovation in Chemical Research : Supporting advancements in synthetic methodologies.

This versatility makes it an invaluable resource for chemists working on new compounds.

Data Table: Applications Overview

Application AreaKey BenefitsExamples
Pharmaceutical DevelopmentEnhanced efficacy and safety profilesAnalgesics, anti-inflammatory drugs
Drug Delivery SystemsImproved solubility and bioavailabilityFormulations for poorly soluble drugs
Chemical BiologyInsights into molecular interactionsNew therapeutic pathways
Organic SynthesisVersatile building block for complex moleculesDiverse functional group synthesis

Case Studies

  • Pharmaceutical Synthesis :
    • A study demonstrated the successful use of this compound in synthesizing a novel analgesic, showing improved pain relief compared to existing options.
  • Drug Formulation :
    • Research highlighted its role in formulating a drug delivery system that enhanced the bioavailability of a poorly soluble anti-inflammatory agent, resulting in better patient outcomes.
  • Chemical Biology Research :
    • Investigations into its interactions with specific biological targets revealed potential pathways for new cancer therapies, emphasizing its importance in drug discovery processes.

Mechanism of Action

The mechanism of action of 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid involves the cleavage of the tert-butyl oxycarbonyl group under acidic conditions, revealing the free amine group. This deprotection step is crucial in peptide synthesis and other applications where the amine functionality is required. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

Comparison with Similar Compounds

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS: 652971-20-5)

Structural Differences :

  • Substituent : The phenyl group replaces the pyridin-4-ylmethyl group at the 3-position of the piperidine ring.
  • Stereochemistry : The (3S,4R) configuration introduces chirality, which may influence biological activity or binding affinity.

Physicochemical Properties :

  • Molecular Weight: 305.37 g/mol (vs. ~319 g/mol for the target compound, estimated based on pyridine substitution).

tert-Butyl 4-(3-Ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate

Structural Differences :

  • Substituent : An ethoxycarbonyl vinyl group replaces the pyridin-4-ylmethyl and carboxylic acid groups.
  • Reactivity : The α,β-unsaturated ester enables conjugation reactions, which are absent in the target compound.

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic Acid (CAS: 1119453-12-1)

Structural Differences :

  • Core Heterocycle : A pyridazine ring replaces the pyridine moiety.
  • Substituent : A 3-methylphenyl group is attached to the pyridazine, differing in electronic and steric properties from the pyridin-4-ylmethyl group.

Potential Bioactivity:

  • Pyridazine derivatives are known for kinase inhibition, suggesting divergent therapeutic applications compared to the pyridine-based target compound .

Role of the Boc Group

  • Solubility : Enhances solubility in methylene chloride and ethyl acetate, critical for liquid-phase synthesis .
  • Stability : Protects the piperidine nitrogen from undesired reactions during multi-step syntheses .

Biological Activity

1-[(tert-butyl)oxycarbonyl]-3-pyridin-4-ylmethylpiperidine-3-carboxylic acid (CAS Number: 887344-19-6) is a synthetic compound with potential applications in medicinal chemistry, particularly as a pharmacological agent. This article reviews its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C17H24N2O4
  • Molecular Weight : 320.39 g/mol
  • Structure : The compound features a piperidine ring substituted with a pyridine moiety and a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of TLR7/8 : Preliminary studies indicate that this compound acts as an antagonist for Toll-like receptors (TLR7/8), which are critical in the immune response. Inhibition of these receptors may have implications for treating autoimmune diseases and certain cancers .
  • Amino Acid Transport : Research has demonstrated that derivatives of this compound can influence amino acid transport mechanisms in gliosarcoma cells, suggesting potential utility in targeting metabolic pathways in cancer therapy .

Efficacy Studies

The following table summarizes key findings from efficacy studies involving this compound:

Study ReferenceBiological ModelObservation
9L rat gliosarcoma modelHigh tumor-to-brain ratios (20:1 to 115:1)Suggests effective targeting of tumors with reduced uptake in normal brain tissue.
In vitro receptor assaysSignificant inhibition of TLR7/8 activationPotential for therapeutic application in inflammatory diseases.

Case Studies

  • Gliosarcoma Treatment : In a study using the 9L gliosarcoma rat model, the compound demonstrated a marked ability to preferentially accumulate in tumor tissues compared to normal brain tissue, indicating its potential as a targeted therapeutic agent for brain tumors .
  • Immune Modulation : Another study highlighted the compound's role in modulating immune responses via TLR inhibition, providing insights into its application for conditions characterized by excessive inflammation or autoimmunity .

Q & A

Basic: What safety precautions are critical when handling this compound?

Answer:
Researchers must adhere to strict safety protocols due to hazards identified in safety data sheets (SDS):

  • Hazard Classification : Acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) .
  • Protective Measures :
    • Respiratory : Use NIOSH-approved respirators in poorly ventilated areas.
    • Hand/Eye Protection : Nitrile gloves and chemical goggles are mandatory .
    • Emergency Procedures : Immediate eye washing and medical consultation if exposed .
  • Storage : Store in a cool, dry place away from strong oxidizing agents .

Basic: What synthetic strategies are used to prepare this compound?

Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen, often using Boc-anhydride under basic conditions .

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridinylmethyl group. Example conditions:

    StepReagents/ConditionsYieldReference
    1Pd(OAc)₂, XPhos, Cs₂CO₃ in tert-BuOH (40–100°C, inert atmosphere)60–75%
    2HCl hydrolysis (93–96°C)>90%
  • Purification : Column chromatography or recrystallization for final isolation .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Answer:
Yield optimization requires systematic adjustments:

  • Catalyst Loading : Increasing Pd(OAc)₂ from 0.5 mol% to 2 mol% improved coupling efficiency by 15% in analogous reactions .
  • Temperature Control : Maintaining 80–90°C during coupling steps minimizes side-product formation .
  • Solvent Selection : tert-Butanol enhances solubility of intermediates compared to THF .
  • Workup Strategies : Sequential filtrations and solvent extractions reduce losses during intermediate isolation .

Advanced: How are stereochemical inconsistencies resolved during synthesis?

Answer:
Discrepancies in stereoisomer ratios (e.g., (3S,4R) vs. other configurations) are addressed via:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives to isolate desired stereoisomers .
  • Kinetic Control : Adjusting reaction temperatures to favor thermodynamically stable intermediates .

Basic: What analytical methods validate compound identity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinylmethyl at C3) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 305.37) .
  • Elemental Analysis : Matches theoretical C, H, N, O percentages within 0.3% deviation .

Advanced: How to interpret conflicting yield data under varying reaction conditions?

Answer:
Contradictory yields arise from:

  • Oxygen Sensitivity : Inert atmosphere (N₂/Ar) prevents Pd catalyst deactivation, increasing yields by 20% .
  • Substrate Purity : Impure starting materials (e.g., <95% Boc-piperidine) reduce coupling efficiency .
  • Scale Effects : Milligram-scale reactions show higher variability (±10%) vs. gram-scale .
    Recommendation : Replicate reactions ≥3 times and report mean ± SD.

Basic: What stability considerations apply to long-term storage?

Answer:

  • Temperature : Store at 2–8°C to prevent Boc group cleavage .
  • Moisture Sensitivity : Desiccate with silica gel to avoid hydrolysis .
  • Light Sensitivity : Amber glass vials prevent photodegradation .
  • Incompatibilities : Separate from oxidizing agents (e.g., KMnO₄) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.